molecular formula C13H12FNS B13320757 4-(4-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 1170034-47-5

4-(4-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Katalognummer: B13320757
CAS-Nummer: 1170034-47-5
Molekulargewicht: 233.31 g/mol
InChI-Schlüssel: LJRZKBCXVFASGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that features a thienopyridine core with a fluorophenyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the construction of the thienopyridine core followed by the introduction of the fluorophenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a thiophene ring and a pyridine ring can be cyclized using a strong acid like sulfuric acid or a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of tetrahydro derivatives.

    Substitution: Introduction of various functional groups on the aromatic ring.

Wissenschaftliche Forschungsanwendungen

4-(4-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(4-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to its thienopyridine core, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new drugs and materials, offering advantages in terms of stability, reactivity, and biological activity compared to other similar compounds.

Eigenschaften

CAS-Nummer

1170034-47-5

Molekularformel

C13H12FNS

Molekulargewicht

233.31 g/mol

IUPAC-Name

4-(4-fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C13H12FNS/c14-10-3-1-9(2-4-10)13-11-6-8-16-12(11)5-7-15-13/h1-4,6,8,13,15H,5,7H2

InChI-Schlüssel

LJRZKBCXVFASGK-UHFFFAOYSA-N

Kanonische SMILES

C1CNC(C2=C1SC=C2)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.